

Application Note: LC-MS/MS Analysis of Flutianil in Plant Matrices

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Audience: Researchers, scientists, and professionals in analytical chemistry and food safety.

Abstract This application note details a robust and sensitive method for the determination and quantification of **flutianil**, a novel thiazolidine fungicide, in various plant matrices. **Flutianil** is recognized for its potent activity against powdery mildew on a wide range of crops.[1] Due to its widespread use, monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and sensitive, meeting the performance criteria required by international guidelines such as SANTE/11945/2015.[2]

Principle

The analytical procedure begins with the efficient extraction of **flutianil** from a homogenized plant sample using acetonitrile. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes matrix co-extractives such as pigments, sugars, organic acids, and lipids that could interfere with the analysis. The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **flutianil**, allowing for accurate quantification even at trace levels.[3]

Experimental Protocols



Reagents and Materials

- Solvents: Acetonitrile (LC-MS grade), Water (Type I), Formic Acid (LC-MS grade).
- Standards: **Flutianil** analytical standard (Purity >98%).
- Extraction/Cleanup: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), dSPE cleanup tubes containing Primary Secondary Amine (PSA) and C18 sorbents.
- Equipment: High-speed homogenizer, centrifuge, nitrogen evaporator, analytical balance, vortex mixer, LC-MS/MS system.

Standard Solution Preparation

- Stock Solution (100 μg/mL): Accurately weigh 10 mg of **flutianil** standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition.

Sample Preparation Protocol

- Homogenization: Weigh 10-15 g of a representative plant sample into a blending vessel. For dry samples like grains or hemp, pre-hydrate with an appropriate amount of water before homogenization.[4]
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add QuEChERS extraction salts.
 - Seal and shake vigorously for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive SPE Cleanup:







- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing PSA and C18.
- Vortex for 30 seconds.
- Centrifuge at ≥10000 rpm for 2 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 μm syringe filter.
 - Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis. For some instruments or matrices, a solvent exchange or dilution step may be necessary to ensure compatibility with the initial LC mobile phase.[5]



Sample Preparation 1. Weigh 10g of Homogenized Plant Sample 2. Add 10 mL Acetonitrile + QuEChERS Salts 3. Vortex & Centrifuge Collect Supernatant Extract Cleanup 4. Transfer 1 mL Supernatant to dSPE Tube 5. Vortex & Centrifuge Collect Supernatant Analysis 6. Filter Supernatant

Experimental Workflow for Flutianil Analysis

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7. Inject into LC-MS/MS

Fig 1. A flowchart of the sample preparation and analysis workflow.



LC-MS/MS Method and Parameters

The analysis is performed using a triple quadrupole mass spectrometer, which allows for high selectivity and sensitivity through MRM.

| Table 1: LC-MS/MS Instrumental Parameters | | |
|---|---|--|
| LC Parameters | - | |
| Column | C18 reverse-phase, e.g., 150 x 2.0 mm, 5 μm[6] | |
| Mobile Phase A | Water with 0.2% Formic Acid[6] | |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid[6] | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5 μL | |
| Column Temperature | 40 °C[6] | |
| Gradient | 20% B (0-2 min), linear ramp to 95% B (2-9 min), hold at 95% B (9-10 min), return to 20% B (10.5-15 min)[6] | |
| MS/MS Parameters | | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | |
| Precursor Ion (m/z) | 427.0 | |
| Quantifier Ion (m/z) | 427.0 → 192.0[5] | |
| Qualifier Ion (m/z) | 427.0 → 132.0[5] | |
| Dwell Time | Optimized for ≥12 data points per peak | |
| Ion Source Temp. | 550 °C | |
| IonSpray Voltage | 5500 V | |

Method Performance and Validation



The method was validated across several representative plant matrices according to SANTE guidelines. Key performance metrics including Limit of Quantification (LOQ), Limit of Detection (LOD), recovery, and precision (expressed as Relative Standard Deviation, RSD) are summarized below. The method demonstrates excellent linearity ($r^2 > 0.99$) within the typical calibration range of 0.05 to 10 ng/mL.[6]

| Table 2: Summary of Quantitative Performance Data in Plant Matrices | | | | | |
|--|------------------------|----------------------|---------|-------------|-------------|
| Plant Matrix | Spike Level (mg/kg) | Avg. Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) |
| Pepper | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Mandarin | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Soybean | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| Potato | 0.02 / 0.2 | 76.5 - 108.0 | < 10 | 0.02 | 0.004 |
| High-Water Content Crops | - | - | - | 0.01 | - |

(Data synthesized from validation studies presented in references[3])

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the routine monitoring of **flutianil** residues in a diverse range of plant-based agricultural commodities. The simple and effective QuEChERS-based sample preparation protocol allows for high sample throughput. The method's performance, characterized by low limits of quantification and high accuracy and precision, meets the stringent requirements for regulatory food safety analysis.



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